7beta-hydroxycucurbitacin B
Description
7β-Hydroxycucurbitacin B is a triterpenoid compound belonging to the cucurbitacin family, which is predominantly isolated from plants of the Cucurbitaceae family. Structurally, it features a cucurbitane skeleton with hydroxylation at the 7β position, distinguishing it from other cucurbitacins. Notably, its safety profile and handling requirements emphasize strict laboratory protocols due to its classification as a hazardous substance under health and environmental regulations . Despite its discontinued commercial availability, research interest persists due to its unique bioactivity profile.
Properties
Molecular Formula |
C32H46O9 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,7S,8S,9S,10R,13R,14S,16R,17R)-2,7,16-trihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O9/c1-16(33)41-27(2,3)11-10-22(37)32(9,40)25-21(36)14-29(6)24-19(34)12-17-18(13-20(35)26(39)28(17,4)5)31(24,8)23(38)15-30(25,29)7/h10-12,18-21,24-25,34-36,40H,13-15H2,1-9H3/b11-10+/t18-,19+,20+,21-,24+,25+,29+,30-,31-,32+/m1/s1 |
InChI Key |
JWTLSWGHJPRCIB-JLEYTYLISA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2[C@H](C=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2C(C=C4C3CC(C(=O)C4(C)C)O)O)C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycucurbitacin B typically involves the modification of cucurbitacin B. The process includes hydroxylation at the 7beta position. This can be achieved through various chemical reactions, including oxidation and selective hydroxylation using specific reagents and catalysts .
Industrial Production Methods: Industrial production of 7beta-Hydroxycucurbitacin B is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 7β-hydroxyl group participates in diverse transformations, including oxidation, esterification, and nucleophilic substitution.
These reactions exploit the hydroxyl group’s nucleophilicity and steric accessibility. For example, diastereoselective reductions of β-hydroxyketones (as in related systems) proceed via chairlike transition states, favoring axial attack due to minimized torsional strain2.
Cyclization and Hemiacetal Formation
Under acidic conditions, the hydroxyl group facilitates intramolecular cyclization:
text7β-OH + C28-ketone → Hemiketal (6-membered ring)
This equilibrium is influenced by solvent polarity, with aprotic media favoring the open-chain form .
Interaction with Electrophiles
The cucurbitacin core engages in electrophilic additions:
-
Epoxidation : Reaction with mCPBA at the Δ²³ double bond yields a 23,24-epoxide (70% yield, trans-diastereomer) .
-
Halogenation : Bromine in CCl₄ adds across Δ⁵, forming a 5,6-dibromo adduct.
Comparative Reactivity with Analogues
Structural differences impact reactivity:
Stereochemical Outcomes
The 7β configuration dictates stereoselectivity:
-
Evans-Saksena reduction : Delivers hydrogen syn to the hydroxyl group via a six-membered transition state2.
-
Samarium iodide-mediated reactions : Chelation-controlled reduction retains β-stereochemistry2.
Biological Interaction Pathways
In vitro studies show:
-
Glutathione conjugation : Thiol attack at the α,β-unsaturated ketone (C1–C2) forms a Michael adduct, modulating cytotoxicity .
-
Enzymatic oxidation : CYP3A4 hydroxylates C25, yielding a polar metabolite (t₁/₂ = 2.1 h) .
Degradation Pathways
-
Acid-catalyzed dehydration : Forms Δ⁷ anhydrous derivative (λmax 242 nm).
-
Photolysis : UV exposure cleaves the C8–C14 bond, generating nor-cucurbitacin fragments.
Scientific Research Applications
7beta-Hydroxycucurbitacin B has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: The compound is used to study cell signaling pathways and apoptosis mechanisms.
Mechanism of Action
The mechanism of action of 7beta-Hydroxycucurbitacin B involves several molecular targets and pathways:
STAT3 Pathway Inhibition: The compound inhibits the STAT3 signaling pathway, which is crucial for cell proliferation and survival.
Cell Cycle Arrest: It induces G2/M cell cycle arrest, preventing cancer cells from dividing and proliferating.
Mitochondrial Apoptotic Pathways: The compound activates mitochondrial apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural properties of 7β-hydroxycucurbitacin B can be contextualized by comparing it with three related compounds: Cucurbitacin B , Cucurbitacin E , and 7-Hydroxy cannabidiol (7-OH-CBD) .
Structural Comparisons
| Compound | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| 7β-Hydroxycucurbitacin B | Cucurbitane skeleton | 7β-hydroxyl, ketone at C11 | Hydroxylation at 7β position |
| Cucurbitacin B | Cucurbitane skeleton | 7α-hydroxyl, ketone at C11 | 7α-hydroxyl configuration |
| Cucurbitacin E | Cucurbitane skeleton | 25-acetoxy, 7α-hydroxyl, C11 ketone | Acetylation at C25 |
| 7-OH-CBD | Cannabidiol skeleton | 7-hydroxyl, phenolic ring | Hydroxylation on cannabidiol core |
Key Insights :
- The 7β-hydroxyl group in 7β-hydroxycucurbitacin B contrasts with the 7α-hydroxyl in Cucurbitacin B, leading to differences in stereochemical interactions with biological targets .
- Cucurbitacin E’s C25 acetylation enhances its solubility but reduces cytotoxicity compared to other cucurbitacins .
- 7-OH-CBD, though sharing a hydroxyl group at position 7, belongs to a distinct chemical class (cannabinoids) and exhibits divergent mechanisms, such as neuroprotection .
Pharmacological Activity Comparison
Key Insights :
Key Insights :
- Cucurbitacin B’s higher toxicity (lower LD50) underscores the importance of the 7α-hydroxyl configuration in enhancing bioactivity but also increasing risk .
- 7β-Hydroxycucurbitacin B’s safety guidelines emphasize its hazardous classification despite incomplete LD50 data, suggesting caution in handling .
Research Findings and Implications
- Anticancer Mechanisms : 7β-Hydroxycucurbitacin B induces apoptosis via JAK/STAT pathway inhibition, whereas Cucurbitacin B primarily targets microtubule disruption .
- Structural-Activity Relationships (SAR) : The 7β-hydroxyl group may reduce off-target effects compared to 7α-hydroxyl analogs, though this requires further validation .
- Therapeutic Potential: 7-OH-CBD’s success in epilepsy models contrasts with cucurbitacins’ oncology focus, illustrating how hydroxylation position drives divergent applications .
Biological Activity
7beta-Hydroxycucurbitacin B is a tetracyclic triterpenoid derived from cucurbitacins, which are bioactive compounds found in the Cucurbitaceae family, including cucumbers and pumpkins. This compound exhibits a range of biological activities , particularly in the fields of oncology and pharmacology, making it a subject of extensive research.
Anti-Cancer Properties
7beta-Hydroxycucurbitacin B has demonstrated significant anti-cancer effects through various mechanisms:
- Inhibition of STAT3 Pathway : This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced cancer cell growth and enhanced apoptosis.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their division and proliferation.
- Activation of Apoptotic Pathways : It activates mitochondrial apoptotic pathways, promoting programmed cell death in cancer cells.
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- In vitro studies showed that 7beta-hydroxycucurbitacin B inhibited HCC cell proliferation and induced apoptosis via the STAT3 signaling pathway. The compound reduced cell viability significantly at concentrations as low as 10 µM.
-
Breast Cancer :
- Research indicated that treatment with 7beta-hydroxycucurbitacin B resulted in a dose-dependent decrease in the proliferation of breast cancer cell lines (MCF-7) with IC50 values around 15 µM.
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties , which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases.
Hepatoprotective Effects
Studies have indicated that 7beta-hydroxycucurbitacin B protects liver cells from damage caused by toxins, thereby showing promise for treating liver diseases.
The biological activity of 7beta-hydroxycucurbitacin B is mediated through several molecular targets:
- STAT3 Inhibition : Directly inhibits STAT3 phosphorylation, leading to decreased expression of genes involved in survival and proliferation.
- Mitochondrial Dysfunction : Induces mitochondrial membrane potential loss, leading to cytochrome c release and activation of caspases, which are critical for apoptosis.
- Regulation of Gene Expression : Alters the expression levels of various genes involved in cell cycle regulation and apoptosis.
Comparative Analysis with Other Cucurbitacins
| Compound | Anti-Cancer Activity | Toxicity Level | Unique Features |
|---|---|---|---|
| 7beta-Hydroxycucurbitacin B | High | Moderate | Specific inhibition of STAT3 pathway |
| Cucurbitacin A | Moderate | Low | Broad anti-inflammatory effects |
| Cucurbitacin C | High | High | Potent cytotoxicity against multiple cancers |
| Cucurbitacin D | High | Very High | Strong anti-tumor activity but higher toxicity |
Research Applications
7beta-Hydroxycucurbitacin B is being explored for various applications:
- Pharmaceutical Development : As a potential therapeutic agent for cancer treatment due to its anti-cancer properties.
- Nutraceuticals : Its anti-inflammatory and hepatoprotective properties make it a candidate for dietary supplements aimed at improving liver health.
- Cell Signaling Studies : Used to investigate apoptosis mechanisms and cell signaling pathways in cancer research.
Q & A
Q. What are the primary spectroscopic methods for identifying and characterizing 7β-hydroxycucurbitacin B in plant extracts?
To confirm the presence of 7β-hydroxycucurbitacin B, researchers should employ a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve structural ambiguities, LC-MS/MS for molecular weight confirmation, and IR spectroscopy to identify functional groups. Cross-referencing spectral data with existing databases (e.g., PubChem, SciFinder) is critical for validation .
Q. What experimental design considerations are essential for studying the cytotoxicity of 7β-hydroxycucurbitacin B in cancer cell lines?
Use dose-response assays (e.g., MTT or CCK-8) across a logarithmic concentration range (e.g., 0.1–100 μM) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1%). Triplicate runs and statistical analysis (ANOVA with post-hoc tests) are necessary to ensure reproducibility. For mechanistic insights, pair cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) .
Q. How can researchers isolate 7β-hydroxycucurbitacin B from complex plant matrices while minimizing degradation?
Employ cold extraction (e.g., using methanol at 4°C) to prevent thermal degradation. Follow with liquid-liquid partitioning (e.g., ethyl acetate for cucurbitacins) and preparative HPLC with a C18 column. Monitor stability using accelerated stability testing (40°C/75% RH for 1–3 months) and validate purity via HPLC-DAD (>95% purity threshold) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported pharmacological activities of 7β-hydroxycucurbitacin B across studies?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-apoptotic effects) may stem from cell-type specificity or concentration-dependent effects . Conduct dose- and time-course experiments across multiple models (e.g., RAW 264.7 macrophages vs. HepG2 cells). Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways. Cross-validate findings with knockout models (e.g., CRISPR-Cas9 for target genes) .
Q. How can researchers optimize the synthetic yield of 7β-hydroxycucurbitacin B derivatives for structure-activity relationship (SAR) studies?
Apply semi-synthetic modification of the cucurbitacin core using regioselective oxidation (e.g., TEMPO/NaClO) or acetylation. Monitor reaction progress via TLC and optimize conditions (solvent polarity, catalyst loading) using Design of Experiments (DoE) . Characterize derivatives via X-ray crystallography to confirm stereochemistry .
Q. What strategies address discrepancies between in vitro and in vivo efficacy of 7β-hydroxycucurbitacin B?
In vitro-in vivo translation challenges often arise from poor pharmacokinetics (e.g., low bioavailability). Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption and metabolism. Pair with nanoparticle encapsulation (e.g., PLGA or liposomes) to enhance solubility. Validate in orthotopic xenograft models with pharmacokinetic sampling (plasma/tissue LC-MS) .
Q. How should researchers validate the specificity of 7β-hydroxycucurbitacin B in modulating molecular targets (e.g., STAT3 or NF-κB)?
Combine kinase activity assays (e.g., ELISA-based phosphorylation screens) with thermal shift assays (CETSA) to confirm direct binding. Use RNAi knockdown or dominant-negative constructs to establish causal links. Cross-reference with molecular docking simulations (AutoDock Vina) to predict binding affinities .
Q. What analytical methods are critical for detecting 7β-hydroxycucurbitacin B in biological matrices during pharmacokinetic studies?
Develop a validated UPLC-QTOF-MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use stable isotope-labeled internal standards (e.g., ¹³C-7β-hydroxycucurbitacin B) to correct for matrix effects. Include method validation per ICH guidelines (precision, accuracy, recovery) and apply to plasma/tissue homogenates .
Q. How can researchers reconcile conflicting data on the compound’s stability under varying storage conditions?
Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation pathways. Use QbD (Quality by Design) principles to optimize storage buffers (e.g., pH 6.5–7.5 with 0.01% BHT). Monitor stability via accelerated stability testing and model degradation kinetics using Arrhenius equations .
Q. What experimental frameworks are recommended for studying the dual pro-apoptotic and anti-autophagy effects of 7β-hydroxycucurbitacin B?
Combine flow cytometry (Annexin V/PI for apoptosis) with LC3-II/GFP-LC3 puncta assays for autophagy flux. Use lysosomal inhibitors (e.g., chloroquine) to distinguish autophagic substrate accumulation. Integrate metabolomic profiling (GC-MS) to link cellular outcomes to metabolic reprogramming .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
